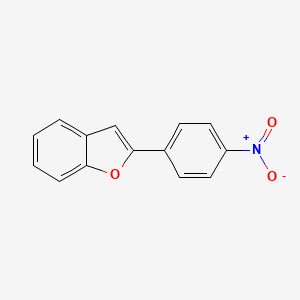

2-(4-Nitrophenyl)-1-benzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Nitrophenyl)-1-benzofuran” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . The compound also contains a nitrophenyl group, which is a phenyl ring substituted with a nitro group .

Synthesis Analysis

The synthesis of “2-(4-Nitrophenyl)-1-benzofuran” can be achieved through various methods. One such method involves the reaction of 2-naphthol with aromatic aldehydes and 4-nitrophenyl acetonitrile . The synthesis process can be optimized by considering factors such as temperature, pH, and the choice of catalyst .Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)-1-benzofuran” can be analyzed using various spectroscopic techniques. For instance, X-ray diffraction studies can provide detailed information about the crystal structure of the compound . Additionally, NMR, FTIR, ES-MS, and UV spectroscopy can be used for further structural analysis .Chemical Reactions Analysis

The compound “2-(4-Nitrophenyl)-1-benzofuran” can undergo various chemical reactions. For instance, it can participate in the catalytic reduction of 4-nitrophenol, a reaction that has been used as a benchmark to assess the activity of nanostructured materials . The reaction parameters can be monitored using UV-visible spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Nitrophenyl)-1-benzofuran” can be determined using various analytical techniques. For instance, its solubility can be assessed in different solvents . Its melting point and boiling point can also be determined .Applications De Recherche Scientifique

- Key Findings :

- Application : The enzyme selectively hydrolyzes β-anomeric GalNAc derivatives, showcasing its potential in glycosylation studies and drug development .

- Application : Native and modified chitosan-based hydrogels serve as green heterogeneous organocatalysts for imine-mediated Knoevenagel condensation reactions. These hydrogels provide an eco-friendly alternative for organic synthesis.

- Application : Researchers caution against using INT as a proxy for oxygen consumption rates due to its toxicity on short time scales. Alternative methods are needed for accurate measurements .

Microreactor Synthesis of Dipyrromethane

Chemo-Enzymatic Hydrolysis

Green Heterogeneous Organocatalysis

Cellular Toxin Transformation

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-(4-Nitrophenyl)-1-benzofuran may also interact with various cellular targets, potentially influencing a range of biological processes.

Mode of Action

It is known that nitrophenol derivatives can undergo catalytic reduction . This process could potentially lead to changes in the compound’s structure and its interaction with its targets, thereby influencing its biological activity.

Biochemical Pathways

It has been reported that 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This suggests that 2-(4-Nitrophenyl)-1-benzofuran might also be metabolized through similar pathways, potentially affecting downstream cellular processes.

Pharmacokinetics

It is known that the pharmacokinetics of similar compounds can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

It is known that nitrophenol derivatives can have various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that 2-(4-Nitrophenyl)-1-benzofuran may also have diverse biological effects, depending on its specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the catalytic reduction of nitrophenol derivatives can be affected by various parameters, including the presence of reducing agents and the properties of the catalyst . Additionally, the degradation of similar compounds can be influenced by factors such as pH, temperature, and the presence of certain microorganisms .

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-15(17)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)18-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBFEILYGGICBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)-1-benzofuran | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2388896.png)

![2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2388897.png)

![10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2388898.png)

![N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2388900.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2388906.png)

![1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2388916.png)